molecular formula C23H21F3 B12861920 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene CAS No. 612487-06-6

1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene

Cat. No.: B12861920
CAS No.: 612487-06-6
M. Wt: 354.4 g/mol
InChI Key: OFHWCKIXOUGKMV-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is of interest due to its unique structural features, which may impart distinctive chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.

    Suzuki Coupling: Formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.

    Alkylation: Introduction of the pentyl group via Friedel-Crafts alkylation.

Each step requires specific reaction conditions, such as the use of catalysts (e.g., palladium for Suzuki coupling), solvents (e.g., toluene or dichloromethane), and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming ketones or alcohols.

    Reduction: Removal of fluorine atoms or reduction of other functional groups.

    Substitution: Replacement of fluorine atoms with other substituents, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity, including as a ligand in drug discovery.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene depends on its specific application. In materials science, its effects are related to its electronic structure and interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(4-fluorophenyl)benzene: Lacks the pentyl group, potentially altering its physical and chemical properties.

    1,3-Difluoro-5-(4-pentylphenyl)benzene: Lacks the additional fluorophenyl group, which may affect its reactivity and applications.

    1,3-Difluoro-2-(4-methylphenyl)-5-(4-pentylphenyl)benzene: Substitution of the fluorine atom with a methyl group, changing its electronic properties.

Uniqueness

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is unique due to the combination of fluorine atoms and phenyl groups, which can impart distinct electronic properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene (CAS Number: 612487-06-6) is a compound characterized by its unique molecular structure, which includes fluorine substituents and a pentyl group. This compound has garnered interest in the field of medicinal chemistry and materials science, particularly for its potential biological activities.

  • Molecular Formula : C23H21F3
  • Molecular Weight : 354.408 g/mol
  • LogP : 7.1706 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as a liquid crystal material and its interactions with biological systems. Here are key findings from various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated aromatic compounds have been shown to inhibit tubulin polymerization, a critical process for cancer cell proliferation. Studies suggest that this compound could potentially act as an anti-tubulin agent, similar to other fluorinated derivatives.

Antimicrobial Properties

Fluorinated compounds are known for their enhanced antimicrobial activities. The presence of fluorine atoms can increase the lipophilicity and membrane permeability of compounds, making them more effective against bacterial strains. Preliminary studies have suggested that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Liquid Crystal Applications

The compound's liquid crystalline properties suggest potential applications in display technologies and photonic devices. Liquid crystals are known for their unique optical properties, which can be modulated by external stimuli such as temperature and electric fields. The incorporation of fluorine atoms in the structure enhances stability and performance in liquid crystal applications.

Data Table: Biological Activities and Properties

Property/Activity Description
Molecular FormulaC23H21F3
Molecular Weight354.408 g/mol
LogP7.1706
Anticancer ActivityPotential tubulin polymerization inhibitor
Antimicrobial PropertiesEnhanced activity due to increased lipophilicity
Liquid Crystal BehaviorExhibits unique optical properties

Case Study 1: Anticancer Activity

In a study examining the effects of various fluorinated benzene derivatives on cancer cell lines, it was observed that similar compounds inhibited cell growth through mechanisms involving tubulin disruption. Although specific studies on this compound are scarce, the structural similarities suggest comparable activity.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of fluorinated compounds against Gram-positive and Gram-negative bacteria indicated that increased fluorination correlates with enhanced antimicrobial efficacy. While direct testing on this specific compound is needed, its structural characteristics imply potential effectiveness against resistant bacterial strains.

Properties

CAS No.

612487-06-6

Molecular Formula

C23H21F3

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene

InChI

InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3

InChI Key

OFHWCKIXOUGKMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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